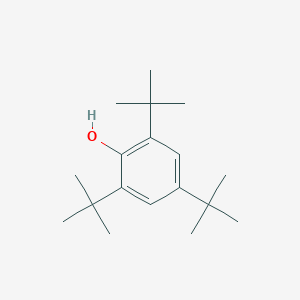

2,4,6-Tri-tert-butylphenol

Overview

Description

2,4,6-Tri-tert-butylphenol is a phenol symmetrically substituted with three tert-butyl groups, making it strongly sterically hindered . It is a readily oxidizable aromatic compound and a weak acid . It oxidizes to give the deep-blue 2,4,6-tri-tert-butylphenoxy radical . It is related to 2,6-di-tert-butylphenol, which is widely used as an antioxidant in industrial applications .

Synthesis Analysis

The synthesis of 2,4,6-Tri-tert-butylphenol has been extensively studied . As early as 1890, Wilhelm Koenigs described the acid-catalyzed reaction of phenol with isobutylene . Yields up to 90% have been reported . Typical side products are the result of incomplete alkylation: 4-tert-butylphenol (4-TBP), 2,4-di-tert-butylphenol (2,4-DTBP), 2,6-di-tert-butylphenol (2,6-DTBP) .

Molecular Structure Analysis

The molecular formula of 2,4,6-Tri-tert-butylphenol is C18H30O . The average mass is 262.430 Da and the monoisotopic mass is 262.229675 Da .

Chemical Reactions Analysis

As an electron-rich aromatic, 2,4,6-tri-tert-butylphenol can also be easily oxidized electrochemically . In the alkaline, the phenolate anion formed is first oxidized in a reversible reaction to the phenoxy radical .

Physical And Chemical Properties Analysis

2,4,6-Tri-tert-butylphenol is a white solid which dissolves in many organic solvents, but not in aqueous or alcoholic alkaline solutions . The compound is oxidizable in air but practically non-biodegradable .

Scientific Research Applications

Antioxidant in Industrial Applications

2,4,6-Tri-tert-butylphenol is widely used as an antioxidant in industrial settings. It helps prevent the oxidation of materials, thereby extending their shelf life and maintaining their quality over time .

Reference Standard for Quality Tests

This compound serves as a reference standard for quality tests and assays in pharmaceutical applications as specified in the USP compendia .

Inhibition of Macrophage Activation

In biochemistry research, 2,4,6-Tri-tert-butylphenol has been found to decrease the expression of genes associated with inflammation in mouse macrophage cell lines .

Vulcanization Inhibitor for Rubber

It is used as a vulcanization inhibitor for butyl rubber-based composite material, which is crucial in manufacturing tires and other rubber products .

Analytical Chemistry

The compound is used in analytical chemistry to control the mass fraction of basic substances in antioxidants through high-performance liquid chromatography .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin sensitization, reproductive toxicity, and specific target organ toxicity - (repeated exposure). The target organs include the liver . Companies utilizing 2,4,6-TTBP will require authorization to continue its use, demonstrating adequate risk management or presenting safer alternatives . Without authorization, the use of 2,4,6-TTBP could face a ban in the EU .

Future Directions

The decision to categorize 2,4,6-tri-tert-butylphenol as an SVHC generally hinges on concerns related to its intrinsic properties, persistence, bioaccumulation, and toxicity (PBT criteria), or other equivalent levels of concern such as endocrine-disrupting properties . Businesses are urged to stay informed, evaluate the impact on their operations, and take requisite measures to ensure compliance with evolving chemical regulations .

properties

IUPAC Name |

2,4,6-tritert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9/h10-11,19H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFEFOYRSMXVNEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021311 | |

| Record name | 2,4,6-Tris(tert-butyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid, Solid; [HSDB] Yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Phenol, 2,4,6-tris(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Tri-tert-butylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19461 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

278 °C | |

| Record name | 2,4,6-Tris(1,1-dimethylethyl)phenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

130.00 °C (266.00 °F) (closed cup) | |

| Record name | 2,4,6-Tris(1,1-dimethylethyl)phenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in most organic solvents, Insoluble in alkalis; soluble in ethanol, acetone, carbon tetrachloride, In water, 35 mg/L at 25 °C | |

| Record name | 2,4,6-Tris(1,1-dimethylethyl)phenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.864 g/cu cm at 27 °C | |

| Record name | 2,4,6-Tris(1,1-dimethylethyl)phenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000661 [mmHg], 6.61X10-4 mm Hg at 25 °C | |

| Record name | 2,4,6-Tri-tert-butylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19461 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4,6-Tris(1,1-dimethylethyl)phenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

2,4,6-Tri-tert-butylphenol | |

Color/Form |

Crystals from alcohol, petroleum ether | |

CAS RN |

732-26-3 | |

| Record name | 2,4,6-Tri-tert-butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=732-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tris(1,1-dimethylethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000732263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkofen B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4,6-tris(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Tris(tert-butyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tri-tert-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRI-TERT-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99J2VIC675 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,6-Tris(1,1-dimethylethyl)phenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

131 °C | |

| Record name | 2,4,6-Tris(1,1-dimethylethyl)phenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: 2,4,6-TTBP functions as an antioxidant primarily by donating a hydrogen atom (H-atom) to free radicals, effectively neutralizing them. This process forms a stable 2,4,6-TTBP phenoxyl radical, which is less reactive and less likely to initiate further radical chain reactions [, ].

ANone: Research indicates that 2,4,6-TTBP can prevent hemorrhagic death induced by butylated hydroxytoluene (BHT) in male rats. This protective effect is likely due to 2,4,6-TTBP's ability to counteract the depletion of Vitamin K caused by BHT, highlighting its potential role in mitigating oxidative stress in vivo [].

ANone: 2,4,6-TTBP has the molecular formula C18H30O and a molecular weight of 262.43 g/mol.

ANone: Researchers frequently utilize a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), to characterize 2,4,6-TTBP and its derivatives [, , ].

ANone: Studies demonstrate that 2,4,6-TTBP acts as an effective stabilizer in LDPE melts by hindering the oxidation process. This stabilization is attributed to its ability to interrupt the free radical chain reactions responsible for polymer degradation [, ].

ANone: Yes, 2,4,6-TTBP exhibits high solubility in scCO2, making it a suitable binder candidate for sustainable debinding applications in metal and ceramic forming processes [].

ANone: While not a traditional catalyst, 2,4,6-TTBP can act as a mediator in laccase-catalyzed oxidation reactions. It facilitates the oxidation of non-phenolic substrates, such as 4-methoxybenzyl alcohol, and hindered phenols, exhibiting superior efficiency compared to other mediators like 3-hydroxyanthranilate [].

ANone: Yes, density functional theory (DFT) calculations have been instrumental in understanding the reactivity of 2,4,6-TTBP. For instance, DFT studies helped elucidate the mechanism of proton-coupled electron transfer (PCET) reactions involving 2,4,6-TTBP and ruthenium complexes [].

ANone: Absolutely, computational approaches such as G3, CBS-APNO, and CBS-QB3 methods provide accurate estimations of O-H BDEs in phenolic compounds, including 2,4,6-TTBP, which are crucial for understanding their antioxidant properties [].

ANone: The three bulky tert-butyl groups in 2,4,6-TTBP provide significant steric hindrance, enhancing the stability of the phenoxyl radical formed after H-atom donation. This stability makes the radical less reactive and, therefore, a less potent initiator of radical chain reactions [, , ].

ANone: Modifying the substituents on the phenolic ring directly impacts the reactivity and properties of 2,4,6-TTBP analogues. For example, introducing electron-withdrawing groups like chlorine increases the acidity and weakens the O-H bond, while electron-donating groups like methoxy have the opposite effect [, ].

ANone: While 2,4,6-TTBP offers various benefits, it's crucial to acknowledge its potential environmental impact. Research highlights the importance of responsible waste management practices to mitigate any negative ecological effects associated with 2,4,6-TTBP and its derivatives [].

ANone: Researchers utilize various analytical methods, including GC-MS, High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography (UPLC), to quantify 2,4,6-TTBP in various matrices, such as food simulants and environmental samples [, , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.